molecular formula C14H13F3N2O2 B12184555 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12184555
M. Wt: 298.26 g/mol
InChI Key: VAQLTQYRKVCEEH-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a heterocyclic acetamide derivative characterized by a 3,5-dimethyl-substituted oxazole ring linked to an acetamide backbone and a 3-(trifluoromethyl)phenyl group. The oxazole moiety contributes to its electron-rich aromatic system, while the trifluoromethyl group enhances lipophilicity and metabolic stability, traits often leveraged in medicinal chemistry and agrochemical design .

Properties

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C14H13F3N2O2/c1-8-12(9(2)21-19-8)7-13(20)18-11-5-3-4-10(6-11)14(15,16)17/h3-6H,7H2,1-2H3,(H,18,20)

InChI Key

VAQLTQYRKVCEEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the trifluoromethyl group and the acetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to maximize efficiency and minimize waste. Key steps include the careful selection of raw materials, precise control of reaction parameters, and thorough purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxazole derivatives, while reduction can produce different amine compounds.

Scientific Research Applications

Chemistry

In the field of synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. It can undergo various chemical reactions such as:

  • Substitution Reactions : The acetamide group can be substituted to create derivatives with modified biological activities.
  • Covalent Bond Formation : The oxazole moiety can form covalent bonds with nucleophilic sites on proteins, leading to potential applications in drug design.

Biology

Research has indicated that this compound may possess significant biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For example, it demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : In vitro assays have suggested that the compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Medicine

The medicinal chemistry aspect of this compound is particularly promising:

  • Drug Development : The unique structural features allow for modifications that could lead to new pharmaceutical agents with improved efficacy and safety profiles. For instance, its derivatives are being explored for their potential as anticancer agents due to their ability to induce apoptosis in cancer cell lines .
  • Mechanism of Action : The mechanism involves interaction with specific molecular targets, which can modulate enzyme activities or alter cellular pathways. This makes it a candidate for further exploration in therapeutic contexts .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives against a panel of pathogens. Results indicated that certain modifications enhanced activity significantly compared to the parent compound .
  • Cytotoxicity Assessment : Research involving MCF-7 breast cancer cells demonstrated that the compound induced apoptosis at specific concentrations, suggesting its viability as a lead compound in cancer therapy .

Comparative Analysis with Related Compounds

A comparison table highlights structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(4-chlorophenyl)acetamideChlorine substituentAntimicrobialLacks trifluoromethyl group
N-(4-formylthiazol-2-yl)acetamideThiazole moietyAnticancerIncorporates sulfur and nitrogen

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related acetamide derivatives documented in patents and chemical literature. Key analogs include benzothiazole-based acetamides and pesticidal triazole/oxazolidinyl derivatives. Below is a detailed analysis:

Structural Analogues from Patent EP3348550A1

The European patent EP3348550A1 describes benzothiazole-linked acetamides synthesized for undisclosed applications. Notable examples include:

Compound ID Structure Features Synthesis Yield Key Differences vs. Target Compound
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (12) Benzothiazole core, phenylacetamide substituent Not reported Replaces oxazole with benzothiazole; lacks trifluoromethylphenyl group
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (13) Benzothiazole core, 3-(trifluoromethyl)phenylacetamide substituent 19% Shares trifluoromethylphenyl group but uses benzothiazole instead of oxazole
  • Key Observations: Core Heterocycle: The target compound’s oxazole ring (vs. benzothiazole in 12 and 13) may alter electronic properties and binding interactions. Substituent Effects: Compound 13 shares the 3-(trifluoromethyl)phenyl group with the target compound, suggesting both may exhibit similar metabolic stability. However, the low yield (19%) for 13 highlights synthetic challenges in trifluoromethylated systems, which may extend to the target compound’s preparation .

Pharmacologically Active Acetamides

A structurally distinct acetamide, 2-(3,4-dimethyl-5,5-dioxo-pyrazolo-benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide, demonstrates anti-inflammatory and antimicrobial activities . While its benzothiazin core differs significantly from the target’s oxazole, the shared acetamide backbone underscores the versatility of this functional group in drug design. The target’s trifluoromethyl group may enhance bioavailability compared to the fluorobenzyl substituent in this analog .

Pesticidal Acetamide Derivatives

Pesticides like oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) and flumetsulam (triazolo-pyrimidine sulfonamide) feature acetamide motifs but prioritize heterocyclic diversity for agrochemical activity :

  • Oxadixyl : Uses an oxazolidinyl group, contrasting with the target’s oxazole. The methoxy substituent in oxadixyl may reduce steric hindrance compared to the target’s dimethyloxazole.
  • Flumetsulam : A triazolo-pyrimidine sulfonamide, highlighting how nitrogen-rich heterocycles dominate herbicide design. The target’s trifluoromethyl group could offer superior environmental persistence compared to flumetsulam’s difluorophenyl group .

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the oxazole family, which has garnered interest for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions starting from readily available precursors. The key steps include:

  • Formation of the oxazole ring.
  • Introduction of the trifluoromethyl group.
  • Acetylation to yield the final product.

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for characterization to confirm purity and structural integrity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, particularly those associated with leukemia and solid tumors. The mechanisms proposed include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways involved in cell growth and survival.

For instance, studies have shown that derivatives with similar structures can inhibit FLT3 kinase activity, which is crucial in certain leukemias, leading to reduced tumor growth in xenograft models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro assays demonstrated that it possesses activity against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways.

Antioxidant Activity

The antioxidant potential of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide was assessed using various assays such as DPPH and ABTS. Results indicated moderate antioxidant activity, suggesting that it may help mitigate oxidative stress in biological systems .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors that modulate biological pathways related to cancer progression and microbial resistance.

Case Studies

  • Anticancer Study : A recent study evaluated the effects of this compound on FLT3-ITD-positive acute myeloid leukemia cells. The results indicated a significant reduction in cell viability at concentrations as low as 30 nM, with a marked induction of apoptosis .
  • Antimicrobial Evaluation : In another study assessing antimicrobial efficacy, the compound was tested against both Gram-positive and Gram-negative bacteria. It showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Summary

Biological ActivityAssay TypeResultReference
AnticancerCell ViabilityGI50 = 30 nM against AML cells
AntimicrobialMIC TestingEffective against multiple bacterial strains
AntioxidantDPPH AssayModerate activity with inhibition rate 16.75%

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